molecular formula C24H23N3O5 B2713955 N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 1234976-21-6

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

Cat. No. B2713955
M. Wt: 433.464
InChI Key: GLOBWZPXQOMIJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a useful research compound. Its molecular formula is C24H23N3O5 and its molecular weight is 433.464. The purity is usually 95%.
BenchChem offers high-quality N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmaceutical Compositions and Therapeutics

  • The compound has been identified in the context of pharmaceutical compositions and therapeutics, particularly as a salt or solvate in various formulations (ジュリアン・ジョヴァンニーニ & ボー−イェラン・ヨセフソン, 2005).

Anticonvulsant Agent

  • Research on benzofuran-acetamide scaffold indicates its potential as an anticonvulsant agent. Various derivatives of this compound have shown promising results in models of electroshock-induced seizures in mice, suggesting their ability to prevent seizure spread at relatively low doses (A. Shakya et al., 2016).

Antimicrobial Activities

  • N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives have demonstrated antimicrobial activities against pathogenic bacteria and Candida species. These compounds have shown to be more effective against fungi than bacteria, highlighting their role in antimicrobial research (B. Mokhtari & K. Pourabdollah, 2013).

κ-Opioid Receptor Antagonist

  • A novel κ-opioid receptor antagonist that shares structural similarities with the given compound has been studied for its affinity and selectivity, suggesting potential applications in treating depression and addiction disorders (S. Grimwood et al., 2011).

Inhibitor of Human Acyl-CoA:Cholesterol O-Acyltransferase

  • A structurally related compound has been identified as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT), which is relevant for the treatment of diseases involving ACAT-1 overexpression (K. Shibuya et al., 2018).

Antagonist for Neuropeptide Y5 Receptor

  • Derivatives of the compound have been synthesized as potent and selective antagonists of the neuropeptide Y5 (NPY Y5) receptor, which is significant for the treatment of obesity (A. Torrens et al., 2005).

properties

IUPAC Name

N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O5/c28-22(15-27-18-6-2-4-8-20(18)32-24(27)30)25-14-16-9-11-26(12-10-16)23(29)21-13-17-5-1-3-7-19(17)31-21/h1-8,13,16H,9-12,14-15H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLOBWZPXQOMIJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CN2C3=CC=CC=C3OC2=O)C(=O)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

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